9-Deazaadenosine triphosphate is a modified nucleotide that serves as an analog of adenosine triphosphate, where the nitrogen atom at position 9 of the adenine base is replaced with a carbon atom. This structural modification alters its biochemical properties and interactions, making it a valuable compound for various scientific applications, particularly in molecular biology and pharmacology.
9-Deazaadenosine triphosphate can be synthesized through various chemical methods that involve the modification of natural nucleotides or nucleosides. Research has shown that derivatives of 9-deazaadenosine can be produced from other nucleoside precursors, facilitating its incorporation into biological systems for experimental purposes .
This compound falls under the category of nucleotide analogs. Nucleotide analogs are compounds that mimic the structure of naturally occurring nucleotides but possess modifications that can influence their biological activity and stability. 9-Deazaadenosine triphosphate is particularly notable for its potential as an antiviral agent and its role in studies involving nucleic acid synthesis and cellular metabolism .
The synthesis of 9-deazaadenosine triphosphate typically involves several key steps, including:
Technical details regarding these methods highlight the importance of optimizing reaction conditions such as pH, temperature, and reagent concentrations to maximize yield and purity .
The molecular structure of 9-deazaadenosine triphosphate consists of three main components:
The molecular formula for 9-deazaadenosine triphosphate is , and its molecular weight is approximately 407.2 g/mol. The structural modifications impact its biochemical interactions, particularly with enzymes involved in nucleic acid synthesis .
9-Deazaadenosine triphosphate participates in various biochemical reactions similar to adenosine triphosphate, including:
Technical details indicate that while it mimics adenosine triphosphate, its incorporation leads to altered kinetics in enzymatic reactions due to structural differences .
The mechanism of action of 9-deazaadenosine triphosphate primarily involves its incorporation into RNA during transcription. Once integrated into RNA strands, it influences:
Data from studies indicate that exposure to 9-deazaadenosine results in significant inhibition of DNA and RNA synthesis within cells, demonstrating its potential as a cytotoxic agent against certain cancer cell lines .
Relevant data suggest that while it behaves similarly to adenosine triphosphate, its unique structure allows for distinct interactions within biological systems .
9-Deazaadenosine triphosphate has several important applications in scientific research:
9-Deazaadenosine triphosphate (9-Deaza-ATP) is a synthetic analog of adenosine triphosphate (ATP) characterized by a critical modification at the purine scaffold. Its molecular formula is C₁₁H₁₇N₄O₁₃P₃ [1], with a molecular weight of 530.2 g/mol. The defining structural alteration involves the replacement of the nitrogen atom at the 9-position of adenine with a carbon atom (Figure 1). This substitution eliminates a key hydrogen-bonding site while preserving the planarity of the heterocyclic base [1] [7].
The triphosphate chain retains the standard α-, β-, and γ-phosphate groups connected by anhydride linkages, essential for energy transfer functions. However, the absence of N9 disrupts the canonical hydrogen-bonding pattern observed in natural ATP-DNA/RNA polymerase interactions. Crystallographic studies indicate that 9-Deaza-ATP adopts a syn conformation more readily than ATP due to reduced steric constraints, influencing its docking within enzyme active sites [7].
Table 1: Key Structural Features of 9-Deaza-ATP vs. ATP
Feature | 9-Deaza-ATP | ATP |
---|---|---|
Molecular Formula | C₁₁H₁₇N₄O₁₃P₃ | C₁₀H₁₆N₅O₁₃P₃ |
Nitrogen at Position 9 | Carbon substitution | Nitrogen present |
Hydrogen Bond Acceptor at N9 | Absent | Present |
Predominant Glycosidic Torsion | Syn conformation | Anti conformation |
pKa of Triphosphate Chain | ~7.5 (similar to ATP) | 6.5–7.0 |
Synthesis of 9-Deaza-ATP employs nucleoside triphosphorylation strategies due to the instability of the glycosidic bond under harsh conditions. The Yoshikawa method is a cornerstone approach, utilizing:
For analogues with modified backbones (e.g., phosphorothioates), Ludwig-Eckstein chemistry is employed. Here, 9-Deazaadenosine is reacted with thiophosphoryl chloride (PSCl₃) followed by pyrophosphate, introducing sulfur at non-bridging oxygen sites (e.g., α-thio or γ-thio variants). Stereoselective synthesis requires chiral auxiliaries to isolate Sₚ or Rₚ diastereomers [5] [8].
Recent Advances:
9-Deaza-ATP exhibits nuanced biochemical divergence from ATP and deoxyadenosine triphosphate (dATP):
Table 2: Functional Comparison of Triphosphates
Property | 9-Deaza-ATP | ATP | dATP |
---|---|---|---|
Hydrogen Bond Donors | 2 (N1, N6) | 3 (N1, N6, N9) | 3 (N1, N6, N9) |
Energy Transfer Capacity | High | High | High |
Substrate for DNA Polymerases | Low (error-prone) | No | Yes |
Role in LLPS | None | Critical modulator [4] | Not reported |
Stability at pH 7.0 | 8 hours (t₁/₂) | 12 hours (t₁/₂) | 10 hours (t₁/₂) |
The triphosphate backbone of 9-Deaza-ATP is a prime target for modifications to enhance stability or alter reactivity:
Table 3: Impact of Backbone Modifications on 9-Deaza-ATP
Modification | Key Effect | Application | Limitation |
---|---|---|---|
Phosphorothioate (α/γ-S) | ↑ Nuclease resistance | Antisense therapeutics | GPVI-mediated thrombosis [3] |
Boranophosphate (α-BH₃) | ↑ RNase H activation | mRNA degradation | Reduced cellular uptake |
Methylene (e.g., AMPPCP) | Non-hydrolyzable | Enzyme mechanistic studies | Loss of catalytic function |
Phosphonoacetate (PACE) | ↑ Metabolic stability | Viral polymerase inhibitors | Reduced affinity for eIF4E |
The stereochemistry of modifications critically influences outcomes. Rₚ-phosphorothioates show 3-fold higher affinity for eIF4E than Sₚ isomers in mRNA capping analogs [8]. For 9-Deaza-ATP, β,γ-imidodiphosphate (AMPPNP) mimics the pre-hydrolytic state in helicases but may incompletely mimic Mg²⁺ coordination [7].
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